Moracin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moracin B is a natural product belonging to the benzofuran family. It is isolated from various plants, including Morus alba (white mulberry), Artocarpus heterophyllus (jackfruit), and Cassia fistula (golden shower tree) . This compound exhibits a range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Moracin B typically involves the use of benzofuran as a starting material. One common synthetic route includes the Sonogashira cross-coupling reaction followed by in situ cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in plants. extraction from plant sources such as Morus alba is a viable method. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Moracin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofurans .
Wissenschaftliche Forschungsanwendungen
Moracin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzofuran chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents.
Wirkmechanismus
Moracin B exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species . The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Moracin C: Another benzofuran derivative with similar antioxidant properties.
Moracin M: Known for its moderate free radical scavenging activity.
Coumarins: Structurally related compounds with various biological activities.
Uniqueness
Moracin B is unique due to its potent antioxidant activity and its ability to modulate multiple biological pathways. Its diverse range of biological activities makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
67259-16-9 |
---|---|
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2-(3-hydroxy-5-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O5/c1-19-12-4-9(3-11(17)7-12)14-6-10-5-13(18)16(20-2)8-15(10)21-14/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
GOUSNRMGQRTROZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)C2=CC3=CC(=C(C=C3O2)OC)O |
melting_point |
184 - 185 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.